Cas no 1823228-03-0 (ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate)
![ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate structure](https://www.kuujia.com/scimg/cas/1823228-03-0x500.png)
ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate
- Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-cyano-, ethyl ester
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- Inchi: 1S/C11H9N3O2/c1-2-16-11(15)9-7-13-14-4-3-8(6-12)5-10(9)14/h3-5,7H,2H2,1H3
- InChI Key: RAKVPCHAUOFSAM-UHFFFAOYSA-N
- SMILES: C12=C(C(OCC)=O)C=NN1C=CC(C#N)=C2
ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175499-0.1g |
ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate |
1823228-03-0 | 95% | 0.1g |
$706.0 | 2023-09-20 | |
Enamine | EN300-175499-0.05g |
ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate |
1823228-03-0 | 95% | 0.05g |
$541.0 | 2023-09-20 | |
1PlusChem | 1P02910F-100mg |
ethyl5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate |
1823228-03-0 | 95% | 100mg |
$935.00 | 2024-06-18 | |
Aaron | AR02918R-2.5g |
ethyl5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate |
1823228-03-0 | 95% | 2.5g |
$5509.00 | 2025-02-17 | |
1PlusChem | 1P02910F-2.5g |
ethyl5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate |
1823228-03-0 | 95% | 2.5g |
$4991.00 | 2024-06-18 | |
Enamine | EN300-175499-0.5g |
ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate |
1823228-03-0 | 95% | 0.5g |
$1587.0 | 2023-09-20 | |
Enamine | EN300-175499-10.0g |
ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate |
1823228-03-0 | 95% | 10.0g |
$8749.0 | 2023-07-10 | |
Enamine | EN300-175499-5.0g |
ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate |
1823228-03-0 | 95% | 5.0g |
$5900.0 | 2023-07-10 | |
Enamine | EN300-175499-2.5g |
ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate |
1823228-03-0 | 95% | 2.5g |
$3988.0 | 2023-09-20 | |
Enamine | EN300-175499-1g |
ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate |
1823228-03-0 | 95% | 1g |
$2035.0 | 2023-09-20 |
ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate Related Literature
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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3. Book reviews
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Additional information on ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate
Research Brief on Ethyl 5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1823228-03-0) and Its Applications in Chemical Biology and Pharmaceutical Research
Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1823228-03-0) is a heterocyclic compound that has recently garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its pyrazolo[1,5-a]pyridine core, exhibits unique chemical properties that make it a promising scaffold for drug discovery and development. Recent studies have explored its potential as a building block for the synthesis of novel bioactive molecules, particularly in the context of kinase inhibition and other therapeutic targets.
One of the key areas of interest surrounding ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate is its role in the development of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Researchers have utilized this compound as a starting material for the synthesis of selective kinase inhibitors, leveraging its ability to form hydrogen bonds and hydrophobic interactions with target proteins. Recent publications highlight its utility in the design of inhibitors targeting specific kinases, such as JAK and PI3K, which are pivotal in oncology and immunology.
In addition to its applications in kinase inhibition, ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate has been investigated for its potential in other therapeutic areas. For instance, studies have demonstrated its incorporation into compounds with antimicrobial and antiviral properties. The electron-withdrawing cyano group at the 5-position and the ester moiety at the 3-position provide reactive handles for further chemical modifications, enabling the generation of diverse derivatives with tailored biological activities. This versatility underscores its value as a versatile intermediate in medicinal chemistry.
Recent synthetic methodologies have also focused on optimizing the production of ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate to improve yield and purity. Advances in catalytic processes, such as transition metal-catalyzed cyclization reactions, have streamlined its synthesis, making it more accessible for large-scale applications. Furthermore, computational studies have provided insights into the compound's molecular interactions, aiding in the rational design of derivatives with enhanced binding affinities and pharmacokinetic properties.
In conclusion, ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1823228-03-0) represents a valuable scaffold in contemporary drug discovery efforts. Its applications span kinase inhibition, antimicrobial development, and beyond, supported by ongoing advancements in synthetic chemistry and computational modeling. As research continues to uncover its full potential, this compound is poised to play a pivotal role in the development of next-generation therapeutics.
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